

In-Depth Technical Guide: **tert-Butyl (3-aminocyclobutyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (3-aminocyclobutyl)carbamate*

Cat. No.: B058693

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CAS Number: 871014-19-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl (3-aminocyclobutyl)carbamate**, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

tert-Butyl (3-aminocyclobutyl)carbamate, predominantly available as the trans isomer, is a bifunctional molecule featuring a Boc-protected amine and a free primary amine on a cyclobutane scaffold. This structure makes it an ideal linker component in the synthesis of complex molecules.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	186.25 g/mol	[1]
Appearance	White to light yellow powder or crystal	
Purity	Typically >95% or ≥96%	[1]
Synonyms	trans-tert-Butyl (3-aminocyclobutyl)carbamate, trans-N-Boc-1,3-diaminocyclobutane	[1]
Storage Conditions	4°C, protect from light	[1]
Solubility	Soluble in common organic solvents such as dichloromethane (DCM) and methanol.	
Melting Point	Not consistently reported across suppliers.	

Synthesis and Characterization

The synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate can be achieved through a two-step process involving the synthesis of the precursor, trans-1,3-diaminocyclobutane, followed by selective Boc-protection of one of the amino groups.

Experimental Protocol: Synthesis of trans-1,3-Diaminocyclobutane Dihydrochloride

This protocol is adapted from the synthesis of related cyclobutane-derived diamines.[2]

Materials:

- trans-Cyclobutane-1,3-dicarboxylic acid

- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)
- tert-Butanol
- Hydrochloric acid (HCl) in 1,4-dioxane
- Anhydrous toluene
- Diethyl ether

Procedure:

- **Curtius Rearrangement:** A solution of trans-cyclobutane-1,3-dicarboxylic acid (1 eq) and triethylamine (2.2 eq) in anhydrous toluene is heated to 80 °C. Diphenylphosphoryl azide (2.1 eq) is added dropwise, followed by the addition of tert-butanol (excess). The reaction mixture is stirred at 80 °C for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the di-Boc-protected trans-1,3-diaminocyclobutane.
- **Deprotection:** The crude di-Boc protected intermediate is dissolved in a minimal amount of methanol and an excess of HCl in 1,4-dioxane is added. The mixture is stirred at room temperature overnight.
- **Isolation:** The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford trans-1,3-diaminocyclobutane dihydrochloride as a white solid.

Experimental Protocol: Synthesis of tert-Butyl (trans-3-aminocyclobutyl)carbamate

Materials:

- trans-1,3-Diaminocyclobutane dihydrochloride

- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (TEA) or Sodium bicarbonate
- Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

Procedure:

- **Reaction Setup:** trans-1,3-Diaminocyclobutane dihydrochloride (1 eq) is dissolved in water, and the solution is cooled in an ice bath.
- **Boc Protection:** A solution of di-tert-butyl dicarbonate (1 eq) in dichloromethane is added to the aqueous solution. A base such as sodium bicarbonate or triethylamine (2.2 eq) is added portion-wise to maintain a basic pH. The reaction mixture is stirred vigorously at room temperature overnight.
- **Work-up:** The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield tert-butyl (trans-3-aminocyclobutyl)carbamate.

Characterization Data

While specific spectroscopic data for CAS 871014-19-6 is not readily available in the public domain, the following are expected characteristic signals based on similar structures:

- **^1H NMR:** A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm. The protons on the cyclobutane ring will appear as multiplets in the upfield region.
- **^{13}C NMR:** The carbonyl carbon of the carbamate group is expected around δ 156 ppm, and the quaternary carbon of the tert-butyl group around δ 80 ppm.
- **Mass Spectrometry:** The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 187.14.

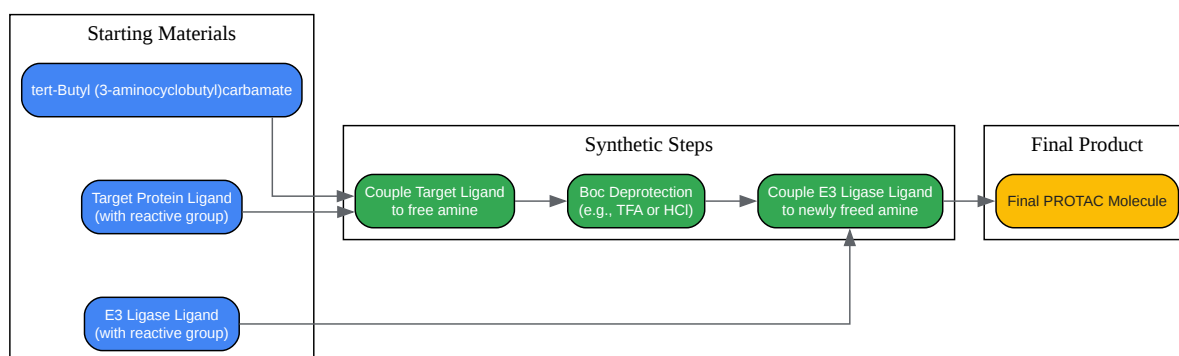
Applications in Drug Discovery: A PROTAC Linker

The primary application of **tert-butyl (3-aminocyclobutyl)carbamate** is as a bifunctional linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of this linker provides a rigid and defined spatial orientation between the target protein ligand and the E3 ligase ligand, which can be crucial for the formation of a stable and productive ternary complex. The Boc-protected amine allows for a modular and controlled synthesis of the PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The general workflow for utilizing **tert-butyl (3-aminocyclobutyl)carbamate** in PROTAC synthesis involves a series of protection, coupling, and deprotection steps.



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Caption: General workflow for PROTAC synthesis.

Safety and Handling

tert-Butyl (3-aminocyclobutyl)carbamate should be handled in a well-ventilated area by trained personnel. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

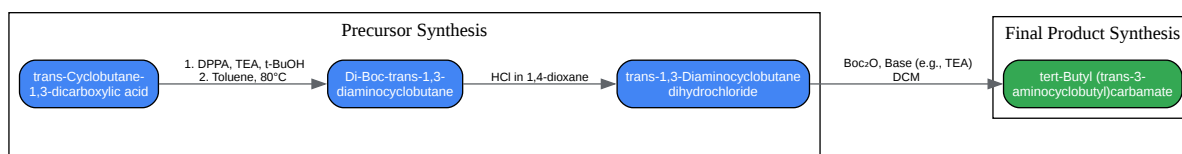
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (3-aminocyclobutyl)carbamate is a valuable and versatile building block for drug discovery and development. Its rigid cyclobutane core and orthogonal protecting groups make it an important tool for the synthesis of PROTACs and other complex molecular architectures. This guide provides essential information for researchers to effectively utilize this compound in their scientific endeavors.

Diagrams

Synthesis Pathway



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Caption: Synthetic route to the target molecule.

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- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl (3-aminocyclobutyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058693#tert-butyl-3-aminocyclobutyl-carbamate-cas-number-871014-19-6]

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